drosocin
drosocin
Brand Name:
Vulcanchem
CAS No.:
149924-99-2
VCID:
VC0118338
InChI:
InChI=1S/C98H160N34O24/c1-6-53(4)75(86(147)116-58(20-9-35-110-95(101)102)77(138)124-74(52(2)3)94(155)156)125-84(145)71-28-17-41-129(71)90(151)61(22-11-37-112-97(105)106)118-81(142)68-25-15-43-131(68)92(153)64(46-56-48-109-51-114-56)121-79(140)65(49-133)122-87(148)76(54(5)135)126-85(146)72-29-18-42-130(72)91(152)62(23-12-38-113-98(107)108)119-82(143)69-26-16-44-132(69)93(154)66(50-134)123-78(139)63(45-55-30-32-57(136)33-31-55)120-83(144)70-27-14-40-128(70)89(150)60(21-10-36-111-96(103)104)117-80(141)67-24-13-39-127(67)88(149)59(19-7-8-34-99)115-73(137)47-100/h30-33,48,51-54,58-72,74-76,133-136H,6-29,34-47,49-50,99-100H2,1-5H3,(H,109,114)(H,115,137)(H,116,147)(H,117,141)(H,118,142)(H,119,143)(H,120,144)(H,121,140)(H,122,148)(H,123,139)(H,124,138)(H,125,145)(H,126,146)(H,155,156)(H4,101,102,110)(H4,103,104,111)(H4,105,106,112)(H4,107,108,113)/t53-,54+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,74-,75-,76-/m0/s1
SMILES:
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)CN
Molecular Formula:
C201H321N67O51
Molecular Weight:
2198.5 g/mol
drosocin
CAS No.: 149924-99-2
Main Products
VCID: VC0118338
Molecular Formula: C201H321N67O51
Molecular Weight: 2198.5 g/mol
CAS No. | 149924-99-2 |
---|---|
Product Name | drosocin |
Molecular Formula | C201H321N67O51 |
Molecular Weight | 2198.5 g/mol |
IUPAC Name | (2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoic acid |
Standard InChI | InChI=1S/C98H160N34O24/c1-6-53(4)75(86(147)116-58(20-9-35-110-95(101)102)77(138)124-74(52(2)3)94(155)156)125-84(145)71-28-17-41-129(71)90(151)61(22-11-37-112-97(105)106)118-81(142)68-25-15-43-131(68)92(153)64(46-56-48-109-51-114-56)121-79(140)65(49-133)122-87(148)76(54(5)135)126-85(146)72-29-18-42-130(72)91(152)62(23-12-38-113-98(107)108)119-82(143)69-26-16-44-132(69)93(154)66(50-134)123-78(139)63(45-55-30-32-57(136)33-31-55)120-83(144)70-27-14-40-128(70)89(150)60(21-10-36-111-96(103)104)117-80(141)67-24-13-39-127(67)88(149)59(19-7-8-34-99)115-73(137)47-100/h30-33,48,51-54,58-72,74-76,133-136H,6-29,34-47,49-50,99-100H2,1-5H3,(H,109,114)(H,115,137)(H,116,147)(H,117,141)(H,118,142)(H,119,143)(H,120,144)(H,121,140)(H,122,148)(H,123,139)(H,124,138)(H,125,145)(H,126,146)(H,155,156)(H4,101,102,110)(H4,103,104,111)(H4,105,106,112)(H4,107,108,113)/t53-,54+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,74-,75-,76-/m0/s1 |
Standard InChIKey | NRRWQFGMQBIGRJ-AXGRSTHOSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCCN)NC(=O)CN |
SMILES | CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)CN |
Canonical SMILES | CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)CN |
Sequence | GKPRPYSPRPTSHPRPIRV |
Synonyms | drosocin |
PubChem Compound | 16131048 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume